Diethyl 3,4-furandicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

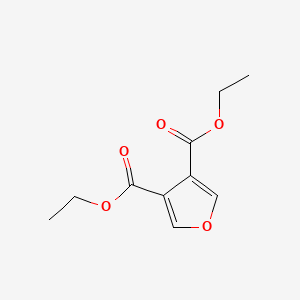

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl furan-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-3-14-9(11)7-5-13-6-8(7)10(12)15-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODFWNHYQARJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184680 | |

| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30614-77-8 | |

| Record name | 3,4-Diethyl 3,4-furandicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30614-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Furandicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl furan-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 3,4-Furandicarboxylate: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-furandicarboxylate, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document details its known physical and chemical properties, outlines a proposed synthetic pathway, and discusses the broader context of furan-containing molecules in drug discovery. Due to a lack of specific literature, this guide also highlights areas where further research is needed to fully characterize this compound and its potential biological activities.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The furan scaffold is a versatile building block in medicinal chemistry, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, a disubstituted furan, represents a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex chemical entities. This guide aims to consolidate the available information on its synthesis and properties to facilitate future research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | N/A |

| Molecular Weight | 212.20 g/mol | N/A |

| Boiling Point | 155 °C at 13 mmHg | N/A |

| Density | 1.14 g/mL | N/A |

| Refractive Index | 1.47 | N/A |

| Melting Point | Not available | N/A |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the peer-reviewed literature. However, a plausible multi-step synthesis can be proposed based on a reported facile route for esters of furan-3,4-dicarboxylic acid starting from dimethylmaleic anhydride. This proposed pathway involves bromination, hydrolysis, intramolecular cyclization, and subsequent esterification.

Proposed Synthetic Pathway

The proposed synthesis commences with the bromination of dimethylmaleic anhydride, followed by hydrolysis to form a key intermediate. An intramolecular cyclization reaction then forms the furan ring, which is subsequently esterified to yield the final product, this compound.

In-Depth Technical Guide: Diethyl 3,4-furandicarboxylate (CAS: 30614-77-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3,4-furandicarboxylate is a furan derivative with notable biological activities, including antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a diester derivative of furan-3,4-dicarboxylic acid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 30614-77-8 | N/A |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 155 °C at 13 mmHg | [2] |

| Density | 1.14 g/mL at 25 °C | [2] |

| Refractive Index | 1.47 at 20 °C | [2] |

| Solubility | Soluble in organic solvents |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected characteristic data are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Assignment | δ (ppm) |

| Furan-H | ~8.0 |

| -O-CH₂- | ~4.3 (quartet) |

| -CH₃ | ~1.3 (triplet) |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental data may vary.

Mass Spectrometry (MS)

| m/z | Assignment |

| 212 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₂H₅]⁺ |

| 167 | [M - OC₂H₅]⁺ |

| 139 | [M - COOC₂H₅]⁺ |

Note: Predicted fragmentation pattern for Electron Ionization (EI) mass spectrometry.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580, 1500 | C=C stretch (furan ring) |

| ~1250 | C-O stretch (ester) |

Note: Predicted absorption bands based on typical IR frequencies for the functional groups present.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the thermal isomerization of diethyl acetylenedicarboxylate.

Procedure:

-

In a suitable reaction vessel, place diethyl acetylenedicarboxylate.

-

Heat the vessel to the appropriate isomerization temperature (specific temperature and reaction time to be optimized based on laboratory scale and equipment).

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis and purification of this compound.[3]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact gradient or isocratic conditions should be optimized for the specific application.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

Application: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (Gram-positive bacteria).

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Biological Pathways

Antiproliferative Activity: Inhibition of Ribonucleotide Reductase

This compound exhibits its antiproliferative effects by targeting and inhibiting the enzyme ribonucleotide reductase (RNR). RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[4]

By inhibiting RNR, this compound disrupts the DNA synthesis pathway, leading to a depletion of the deoxyribonucleotide pool.[4] This, in turn, halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]

Antibacterial Activity

The antibacterial activity of this compound has been observed against Gram-positive bacteria. While the precise mechanism is not fully elucidated for this specific compound, furan derivatives are known to exert their antibacterial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Applications and Future Perspectives

This compound serves as a versatile building block in organic synthesis. Its demonstrated biological activities make it a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its full potential in drug discovery, including lead optimization to enhance potency and selectivity. Additionally, its furan core makes it a candidate for the synthesis of bio-based polymers and other sustainable materials.

Safety Information

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are RNR inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Structure and Potential Biological Activity of Diethyl 3,4-furandicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3,4-furandicarboxylate is a heterocyclic organic compound with a furan core, a structure of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and known and potential biological activities. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on analogous compounds. Particular attention is given to its potential as an antiproliferative agent through the inhibition of ribonucleotide reductase and modulation of key cellular signaling pathways. This guide also outlines general experimental protocols for its synthesis and for the evaluation of its biological effects.

Molecular Structure and Physicochemical Properties

This compound is a diester derivative of 3,4-furandicarboxylic acid. The central furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is substituted at the 3 and 4 positions with ethoxycarbonyl groups.[1]

The molecular formula for this compound is C₁₀H₁₂O₅, and it has a molecular weight of approximately 212.20 g/mol .[2][3] It is typically described as a colorless to pale yellow liquid.[1] The presence of the ethyl ester groups contributes to its solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [2][3] |

| Molecular Weight | 212.20 g/mol | [3] |

| CAS Number | 30614-77-8 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 155 °C at 13 mmHg | [3] |

| Density | 1.14 g/mL | [3] |

| Refractive Index | 1.47 | [3] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (-CH₂-) of the ethyl groups, due to coupling with each other. The two protons on the furan ring are chemically equivalent and are expected to appear as a singlet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the ethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C-H | ~ 7.8 - 8.0 (s, 2H) | ~ 145 - 148 |

| Furan C-CO | N/A | ~ 118 - 122 |

| C=O | N/A | ~ 158 - 162 |

| -CH₂- | ~ 4.3 - 4.5 (q, 4H) | ~ 61 - 63 |

| -CH₃ | ~ 1.3 - 1.5 (t, 6H) | ~ 14 - 15 |

Disclaimer: These are predicted values based on the analysis of structurally similar compounds and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the ester groups in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester and the furan ring, and C-H stretching and bending vibrations for the alkyl and aromatic protons.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 212. Key fragmentation patterns would likely involve the loss of an ethoxy group (-OC₂H₅, m/z 45) to give a fragment at m/z 167, followed by the loss of carbon monoxide (CO, m/z 28) to yield a fragment at m/z 139.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the thermal isomerization of diethyl acetylenedicarboxylate. While a detailed, step-by-step protocol is not available in the reviewed literature, a general procedure can be outlined as follows:

Materials:

-

Diethyl acetylenedicarboxylate

-

High-boiling point, inert solvent (e.g., diphenyl ether)

-

Heating apparatus with temperature control

-

Distillation apparatus for purification

Procedure:

-

A solution of diethyl acetylenedicarboxylate in an inert, high-boiling solvent is prepared in a reaction vessel equipped with a reflux condenser.

-

The solution is heated to a high temperature (the specific temperature would need to be optimized) for a set period to induce thermal isomerization.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Disclaimer: This is a generalized protocol and requires optimization for temperature, reaction time, and purification methods.

In Vitro Antiproliferative Activity Assay

The following is a standard protocol to assess the antiproliferative activity of this compound against a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

A stock solution of this compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

-

The plates are incubated for another 48 hours.

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit antiproliferative activity against human cancer cells and antibacterial activity against Gram-positive bacteria.[1] Its mechanism of action is believed to involve the inhibition of DNA and RNA synthesis through the targeting of the enzyme ribonucleotide reductase.[1]

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The inhibition of RR depletes the pool of deoxyribonucleotides, thereby halting DNA replication and repair, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Modulation of Signaling Pathways

Furan derivatives have been shown to exert their antiproliferative effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. While the specific pathways affected by this compound have not been elucidated, based on studies of similar compounds, it is plausible that it could impact the PI3K/Akt and Wnt/β-catenin pathways. The inhibition of ribonucleotide reductase itself can also have downstream effects on these pathways.

Visualizations

References

Diethyl 3,4-furandicarboxylate as a monomer for bioplastics

An In-depth Technical Guide to Diethyl 3,4-Furandicarboxylate as a Monomer for Bioplastics

Introduction

The imperative for sustainable alternatives to petroleum-based plastics has catalyzed significant research into bio-based polymers. Among these, furan-based polyesters have emerged as a promising class of materials, offering the potential for renewability, favorable barrier properties, and unique thermal characteristics. While the majority of research has centered on polymers derived from 2,5-furandicarboxylic acid (FDCA), the exploration of other isomers, such as 3,4-furandicarboxylic acid, opens new avenues for tuning polymer properties. This technical guide focuses on this compound, a less-explored yet potentially valuable monomer for the synthesis of novel bioplastics. We will delve into its synthesis, polymerization, and the properties of the resulting polymers, providing a resource for researchers and professionals in polymer science and drug development.

Monomer Profile: this compound

This compound is a diester derivative of 3,4-furandicarboxylic acid. Its chemical structure, featuring a furan ring with carboxylate groups at the 3 and 4 positions, imparts a different geometry compared to the more linear 2,5-isomer, which can influence the packing of polymer chains and, consequently, the material's properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30614-77-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₅ | [1][3] |

| Molecular Weight | 212.20 g/mol | [1][3] |

| Boiling Point | 155 °C at 13 mmHg | [3] |

| Density | 1.14 g/mL | [3] |

| Refractive Index | 1.47 | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the cyclization of a precursor molecule. A common strategy is the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate.

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of Diethyl 2,5-dimethyl-3,4-dicarboxylate from Diethyl 2,3-diacetylsuccinate

-

Reaction Setup: To a solution of diethyl 2,3-diacetylsuccinate (0.72 mmol) is added a 1N solution of hydrochloric acid (1.2 mL).[4]

-

Reaction: The mixture is heated under reflux using normal pressure microwave irradiation for 1 hour.[4]

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether.[4] The combined organic layers are washed successively with water and brine.[4]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[4] The crude product is then purified by flash column chromatography (petroleum ether-diethyl ether) to yield the desired diethyl 2,5-dimethyl-3,4-dicarboxylate.[4] The yield for this specific compound was reported to be 52%.[4]

Polymerization of this compound

This compound can serve as a monomer in polycondensation reactions with diols to produce polyesters. The general process involves two stages: transesterification and polycondensation, often catalyzed by metal salts or enzymes. Enzymatic polymerization offers a greener alternative, proceeding under milder conditions.

Caption: General workflow for the polycondensation of this compound.

Experimental Protocol: Two-Step Enzymatic Polycondensation of Dimethyl Furandicarboxylate Isomers with 3,4-Bis(hydroxymethyl)furan and Aliphatic Diols

A detailed protocol for the polymerization of this compound is not available in the searched literature. However, a recent study on the enzymatic polymerization of dimethyl furandicarboxylate isomers with 3,4-bis(hydroxymethyl)furan (3,4-BHMF) and aliphatic diols provides a relevant and detailed methodology.[5] This protocol uses Candida antarctica lipase B (CALB) as a catalyst.

-

Monomer and Catalyst Preparation: A predried immobilized CALB (Novozym 435, 15 wt% of total monomer weight) and preactivated molecular sieves (150 wt% of total monomer weight) are added to a 25-mL round-bottom flask under a nitrogen atmosphere.[5] The monomers, dimethyl furandicarboxylate isomer, 3,4-BHMF, and an aliphatic diol are then added. A typical molar ratio is 50:12.5:37.5 (DMFDCA:3,4-BHMF:aliphatic diol).[5]

-

Step 1 (Oligomerization): The reaction mixture is heated to 90°C for 2 hours under a nitrogen atmosphere with continuous magnetic stirring.[5]

-

Step 2 (Polycondensation): A vacuum of 600 mmHg is applied, and the reaction is continued for 70 hours.[5]

-

Product Isolation: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to isolate the purified polymer.

Properties of Polymers Derived from 3,4-Furan Monomers

Direct data on the properties of homopolymers derived from this compound is scarce. However, studies on copolyesters synthesized with the related monomer 3,4-bis(hydroxymethyl)furan (3,4-BHMF) provide valuable insights into the potential characteristics of polymers containing the 3,4-furan moiety. These studies suggest that the incorporation of 3,4-furan structures can lead to polymers with interesting thermal properties.

Table 2: Thermal Properties of Copolyesters Containing 3,4-Bis(hydroxymethyl)furan (3,4-BHMF)

| Polymer Composition¹ | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td,5%) (°C) | Reference |

| P(3,4-FMF-co-2,5-DF)² with 1,6-hexanediol | 9 | 53-124 (multiple peaks) | - | [6] |

| P(3,4-FMF-co-2,4-DF)³ with 1,6-hexanediol | -14 to 12 | 43-61 (multiple peaks) | - | [6] |

¹ Compositions are based on enzymatic copolymerization of a dimethyl furandicarboxylate isomer, 3,4-BHMF, and an aliphatic diol.[6] ² Copolyester of 3,4-BHMF, dimethyl 2,5-furandicarboxylate, and an aliphatic diol.[6] ³ Copolyester of 3,4-BHMF, dimethyl 2,4-furandicarboxylate, and an aliphatic diol.[6]

It has been reported that polyesters derived from 3,4-BHMF exhibit higher thermal stability compared to those based on the 2,5-isomer, 2,5-BHMF.[7] This suggests that the 3,4-linkage may contribute to a more thermally robust polymer backbone.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, monomer for the development of novel bio-based polyesters. While direct research on its polymerization and the characterization of the resulting polymers is limited, data from related 3,4-furan-containing polymers suggest that this monomer could yield bioplastics with unique thermal stability and other properties distinct from their 2,5-furan counterparts. The non-linear geometry of the 3,4-substituted furan ring is expected to influence polymer morphology, potentially leading to amorphous materials with high glass transition temperatures or semi-crystalline polymers with unique crystal structures.

Future research should focus on optimizing the synthesis of high-purity this compound and developing efficient polymerization protocols, both through traditional melt polycondensation and greener enzymatic routes. Comprehensive characterization of the resulting homopolymers and copolymers, including their thermal, mechanical, and barrier properties, is essential to elucidate the structure-property relationships and identify potential applications. Such studies will be crucial in determining the viability of this compound as a valuable addition to the portfolio of monomers for a new generation of sustainable bioplastics.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diethyl 3,4-furandicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3,4-furandicarboxylate, a key heterocyclic compound with applications in organic synthesis and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for the acquisition of such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.03 | Singlet | - | H-2, H-5 (Furan ring protons) |

| ¹H | 4.34 | Quartet | 7.1 | -CH₂- (Ethyl group) |

| ¹H | 1.36 | Triplet | 7.1 | -CH₃ (Ethyl group) |

| ¹³C | 162.5 | - | - | C=O (Ester carbonyl) |

| ¹³C | 148.9 | - | - | C-2, C-5 (Furan ring carbons) |

| ¹³C | 121.2 | - | - | C-3, C-4 (Furan ring carbons) |

| ¹³C | 61.4 | - | - | -CH₂- (Ethyl group) |

| ¹³C | 14.2 | - | - | -CH₃ (Ethyl group) |

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1590 | Medium | C=C stretch (Furan ring) |

| ~1250 | Strong | C-O stretch (Ester) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 212 | High | [M]⁺ (Molecular ion) |

| 183 | Moderate | [M - C₂H₅]⁺ |

| 167 | High | [M - OC₂H₅]⁺ |

| 139 | Moderate | [M - COOC₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum and enhance signal intensity.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first to subtract any atmospheric and instrumental interferences.

-

The sample (sandwiched between the plates) is then placed in the sample holder.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for pure samples.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Mandatory Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process of spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are intended to facilitate accurate and reproducible scientific investigation.

An In-depth Technical Guide on the Solubility of Diethyl 3,4-furandicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Diethyl 3,4-furandicarboxylate, a heterocyclic organic compound. Given the importance of solubility in various chemical processes, including synthesis, purification, and formulation, this document outlines the theoretical and practical aspects of determining its solubility in common organic solvents.

Introduction to this compound

This compound (CAS Number: 30614-77-8) is a furan derivative with the molecular formula C₁₀H₁₂O₅[1]. Its structure, featuring a central furan ring with two ethyl ester groups, suggests a moderate polarity. The presence of the ester groups allows for potential hydrogen bonding with protic solvents, while the furan ring and ethyl chains contribute to its solubility in less polar organic solvents. Understanding its solubility profile is crucial for its application in organic synthesis and materials science.

Solubility Data

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the general solubility of furan and its derivatives. Furan is known to be soluble in common organic solvents like alcohol, ether, and acetone, while having limited solubility in water[2]. Based on its structure, this compound is expected to be soluble in a variety of common organic solvents.

For research and development purposes, experimental determination of solubility is essential. The following table is provided as a template for documenting experimentally determined solubility data.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant (at 20°C) | Experimentally Determined Solubility of this compound ( g/100 mL at 25°C) |

| Acetone | 58.08 | 0.791 | 20.7 | |

| Acetonitrile | 41.05 | 0.786 | 37.5 | |

| Benzene | 78.11 | 0.877 | 2.28 | |

| 1-Butanol | 74.12 | 0.810 | 17.8 | |

| Chloroform | 119.38 | 1.489 | 4.81 | |

| Cyclohexane | 84.16 | 0.779 | 2.02 | |

| 1,2-Dichloroethane | 98.96 | 1.253 | 10.36 | |

| Diethyl Ether | 74.12 | 0.713 | 4.34 | |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 46.7 | |

| Ethanol | 46.07 | 0.789 | 24.55 | |

| Ethyl Acetate | 88.11 | 0.902 | 6.02 | |

| Heptane | 100.21 | 0.684 | 1.92 | |

| Hexane | 86.18 | 0.655 | 1.88 | |

| Methanol | 32.04 | 0.792 | 32.7 | |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 7.58 | |

| Toluene | 92.14 | 0.867 | 2.38 |

Note: Solvent properties are sourced from publicly available data for general reference[3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

For more effective separation, centrifuge the vials at a moderate speed.

-

-

Sample Dilution:

-

Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for analysis.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

-

-

Data Reporting:

-

Record the average solubility value and the standard deviation from at least three replicate experiments for each solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.

This guide provides a foundational framework for researchers and professionals working with this compound. Accurate and consistent determination of its solubility in various organic solvents is paramount for the successful design and implementation of chemical processes and formulations.

References

An In-depth Technical Guide on the Thermal Properties of Diethyl 3,4-furandicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3,4-furandicarboxylate is a furan-based heterocyclic compound with potential applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal properties is crucial for its safe handling, processing, and for predicting its behavior in various applications. This technical guide provides a summary of the currently available thermal property data for this compound, outlines the standard experimental protocols for determining these properties, and presents a general workflow for thermal property characterization.

Core Data Presentation: Thermal and Physical Properties

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₂O₅ | - |

| Molecular Weight | 212.20 | g/mol |

| Boiling Point | 155 (at 13 mmHg) | °C[1] |

| Density | 1.14 | g/mL[1] |

| Melting Point | Not available | °C |

| Decomposition Temperature | Not available | °C |

| Specific Heat Capacity | Not available | J/(g·K) |

| Thermal Conductivity | Not available | W/(m·K) |

| Coefficient of Thermal Expansion | Not available | µm/(m·°C) |

Experimental Protocols

Due to the lack of specific experimental data for this compound in the public domain, this section details the standard methodologies that would be employed to determine its key thermal properties.

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining melting point, glass transition temperature, and heat of fusion.

-

Objective: To determine the melting point and heat of fusion of this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

-

2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

-

Objective: To determine the decomposition temperature and thermal stability of this compound.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% mass loss).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the thermal properties of a chemical compound like this compound.

Caption: Workflow for Thermal Property Characterization.

While some fundamental physical properties of this compound, such as its boiling point and density, are documented, a comprehensive understanding of its thermal behavior remains incomplete due to the absence of publicly available data on its melting point, decomposition temperature, and other key thermal parameters. The experimental protocols outlined in this guide for Differential Scanning Calorimetry and Thermogravimetric Analysis provide a clear roadmap for researchers to obtain this critical information. The generation of such data will be invaluable for ensuring the safe and effective use of this compound in its intended applications and for the development of new materials and processes.

References

Furan-Based Diesters: A Technical Guide to Sustainable Materials Innovation

For Researchers, Scientists, and Drug Development Professionals

The urgent need for sustainable alternatives to petroleum-based materials has propelled the exploration of bio-derived building blocks. Among these, furan-based diesters, derived from renewable resources like carbohydrates, have emerged as a promising platform for the development of high-performance polymers and functional materials.[1][2][3] This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of furan-based diesters in materials science, with a particular focus on their use in polyesters, drug delivery systems, and thermosetting resins.

Core Monomers and Synthesis Strategies

The cornerstone of furan-based polymers is 2,5-furandicarboxylic acid (FDCA), a bio-based aromatic dicarboxylic acid considered a prime substitute for petroleum-derived terephthalic acid (TPA).[2][3][4][5] FDCA is typically synthesized from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from C6 sugars.[4] Another key furan-based monomer is 2,5-bis(hydroxymethyl)furan (BHMF), which can be produced from the reduction of HMF.[6] These monomers serve as the foundation for a variety of polymerization techniques.

Synthesis of Furan-Based Polyesters

Furan-based polyesters, particularly poly(ethylene furanoate) (PEF) and poly(butylene furanoate) (PBF), have garnered significant attention as bio-based alternatives to PET and PBT, respectively.[7][8][9] The primary synthesis methods include:

-

Melt Polycondensation: This is a conventional two-step process involving an initial esterification or transesterification followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight.[7][10] Catalysts such as titanium(IV) butoxide (TBT) are often employed.[7][11]

-

Enzymatic Polymerization: Offering a more sustainable and milder alternative to traditional chemical catalysis, enzymatic polymerization utilizes lipases, such as Novozyme 435, to catalyze the polycondensation of furan-based diesters with diols.[12][13][14] This method allows for synthesis under milder conditions, often leading to products with improved quality.[12]

A general workflow for the synthesis of furan-based polyesters is illustrated below.

Caption: General workflow for the synthesis and characterization of furan-based polyesters.

Material Properties of Furan-Based Polyesters

Furan-based polyesters exhibit a range of properties that make them suitable for various applications, particularly in packaging.[1][7][10] Their performance is often compared to their petroleum-based counterparts.

Thermal Properties

The thermal stability and transition temperatures of furan-based polyesters are critical for their processing and end-use applications. Generally, the glass transition temperature (Tg) and melting temperature (Tm) can be tuned by altering the diol used in the polymerization.[4] For instance, increasing the length of the aliphatic diol chain can lead to a reduction in both Tg and Tm.

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |

| PEF | ~75-85 | ~210-220 | ~350-400 |

| PBF | ~35-45 | ~170-180 | ~390-430 |

| PPF | ~53 | ~172 (cold crystallization) | - |

| PHF | - | ~140-150 | - |

| PET | ~70-80 | ~250-260 | ~400-450 |

Data compiled from multiple sources, values can vary based on molecular weight and synthesis conditions.[4][15][16]

Mechanical Properties

The mechanical strength and flexibility of furan-based polyesters are key performance indicators. Copolymerization is a common strategy to enhance mechanical properties. For example, incorporating 1,4-cyclohexanedimethanol (CHDM) into the polymer backbone can improve the elongation at break and impact strength.[10][15]

| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PEF | 2.0 - 4.0 | 50 - 70 | 5 - 20 |

| PBF | 1.5 - 2.5 | 40 - 60 | 100 - 300 |

| PET | 2.0 - 4.0 | 50 - 75 | 50 - 150 |

Data compiled from multiple sources, values can vary based on processing and molecular weight.[4][15]

Barrier Properties

A significant advantage of furan-based polyesters like PEF is their superior gas barrier properties compared to PET.[7][8][10] This makes them highly suitable for food and beverage packaging applications, as they can extend the shelf life of products by reducing the permeation of gases like oxygen and carbon dioxide.

| Polymer | Oxygen Permeability (cm³·mm/m²·day·atm) | Carbon Dioxide Permeability (cm³·mm/m²·day·atm) | Water Vapor Permeability (g·mm/m²·day) |

| PEF | ~0.1 - 0.5 | ~0.5 - 2.0 | ~1.0 - 2.0 |

| PET | ~2.0 - 4.0 | ~10 - 20 | ~2.0 - 4.0 |

Values are approximate and depend on film thickness and testing conditions.[6][10]

Advanced Applications in Materials Science

Beyond packaging, the unique chemical structure of the furan ring opens up possibilities for a wide range of advanced applications.

Drug Delivery Systems

The furan moiety can participate in Diels-Alder "click" chemistry reactions, providing a versatile method for conjugating targeting ligands, such as antibodies, to polymeric nanoparticles.[17][18] This allows for the development of "smart" drug delivery systems capable of targeting specific cell types.[17] Furan-functionalized copolymers can self-assemble into nanoparticles that encapsulate hydrophobic drugs, with the particle size being controllable.[17][18] Furan-derived lipid nanoparticles have also shown potential for delivering mRNA to the central nervous system.[19]

Caption: Logical relationship for targeted drug delivery using furan-based nanoparticles.

Thermosetting Resins and Self-Healing Materials

The Diels-Alder reaction between a furan group (diene) and a maleimide group (dienophile) is thermally reversible. This property can be exploited to create self-healing materials.[20][21] When a crack forms, heating the material can reverse the Diels-Alder bonds, allowing the polymer chains to flow and rebond upon cooling, thus healing the damage.[21] Furan derivatives are also used to synthesize bio-based epoxy resins and other thermosets with excellent thermal and chemical resistance.[1][22]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene furanoate) (PBF) via Melt Polycondensation

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFDCA)

-

1,4-Butanediol (BDO)

-

Titanium(IV) butoxide (TBT) catalyst

Procedure:

-

Esterification: Charge DMFDCA and an excess of BDO (e.g., 1:1.8 molar ratio) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Add the TBT catalyst (e.g., 200-400 ppm).

-

Heat the mixture under a nitrogen atmosphere to 160-190°C and stir until the theoretical amount of methanol is distilled off.

-

Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar.

-

Continue the reaction for 2-4 hours until a high viscosity is achieved, indicating the formation of high molecular weight PBF.

-

Cool the reactor and extrude the polymer. The resulting PBF can be purified by dissolving in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating in methanol.[7][11]

Protocol 2: Enzymatic Synthesis of Furan-Based Copolyesters

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFDCA)

-

2,5-Bis(hydroxymethyl)furan (BHMF)

-

Aliphatic diol (e.g., 1,10-decanediol)

-

Immobilized Candida antarctica lipase B (Novozyme 435)

-

Diphenyl ether (solvent)

Procedure:

-

Oligomerization: In a three-necked flask, dissolve DMFDCA, BHMF, and the aliphatic diol in diphenyl ether under a nitrogen atmosphere.

-

Heat the mixture to 60-70°C.

-

Add the immobilized lipase (typically 10% by weight of monomers).[14]

-

Maintain the reaction at this temperature for 2-4 hours to form oligomers.[14]

-

Polymerization: Increase the temperature to 90-95°C and apply a vacuum (around 0.05 mbar) to remove the methanol byproduct and drive the polymerization.[14]

-

Continue the reaction for 24-48 hours.[14]

-

Product Isolation: Cool the mixture, dissolve the polymer in chloroform, and filter to remove the enzyme.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum.[14]

Material Characterization Workflow

A standardized workflow is essential for evaluating the properties of newly synthesized furan-based polymers.

Caption: Standard workflow for the characterization of furan-based polymers.

Future Outlook

The field of furan-based diesters and their polymeric derivatives is rapidly evolving. While significant progress has been made in synthesizing and characterizing these bio-based materials, challenges remain in terms of scaling up production and achieving cost-competitiveness with petroleum-based plastics.[1] Future research will likely focus on developing more efficient and economical synthesis routes for furan monomers, exploring novel copolymer architectures with tailored properties, and expanding the application scope into areas such as advanced composites, biomedical devices, and functional coatings. The inherent sustainability and versatile chemistry of furan-based diesters position them as a key enabler of a circular and bio-based economy.[23]

References

- 1. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 2. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. specialchem.com [specialchem.com]

- 9. researchgate.net [researchgate.net]

- 10. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 16. mdpi.com [mdpi.com]

- 17. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 18. Furan-functionalized co-polymers for targeted drug delivery: characterization, self-assembly and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Furan-Derived Lipid Nanoparticles for Transporting mRNA to the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. nbinno.com [nbinno.com]

Diethyl 3,4-Furandicarboxylate: A Versatile Building Block for Novel Bio-Based Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and high-performance materials has spurred significant research into bio-based polymers. Among the promising renewable building blocks, furan derivatives have garnered considerable attention as alternatives to petroleum-based monomers. Diethyl 3,4-furandicarboxylate, a diester derived from 3,4-furandicarboxylic acid, presents a unique molecular architecture that can be leveraged to create a new generation of polyesters, polyamides, and polyimides with tailored properties. This technical guide provides a comprehensive overview of this compound as a monomer, including its synthesis, polymerization methodologies, and the properties of the resulting polymers, supported by experimental protocols and data.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the cyclization of appropriately substituted C4 precursors. While specific literature on the diethyl ester is limited, a plausible and adaptable method can be derived from the synthesis of its substituted analogue, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, from diethyl 2,3-diacetylsuccinate.[1] This suggests a general strategy involving the cyclization of a succinate derivative.

Conceptual Experimental Protocol for Synthesis

This protocol is a conceptual adaptation based on the synthesis of a similar compound.[1]

Materials:

-

Diethyl 2,3-diacylsuccinate (conceptual precursor)

-

Hydrochloric acid solution (0.1-1N)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Microwave reactor or conventional reflux apparatus

Procedure:

-

A mixture of diethyl 2,3-diacylsuccinate and a 0.1-1N hydrochloric acid solution is prepared in a reaction vessel.

-

The mixture is subjected to microwave heating under reflux conditions for a specified duration (e.g., 1-2 hours). Alternatively, conventional heating under reflux can be employed.

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether.

-

The organic layer is collected, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound.

Polymerization of this compound

This compound serves as a versatile monomer for the synthesis of various polymer classes, primarily through polycondensation reactions. The asymmetrical positioning of the ester groups on the furan ring, in contrast to the more common 2,5-isomer, is expected to influence the polymer chain's linearity, packing, and ultimately, its physical and thermal properties.

Polyesters

Furan-based polyesters are of significant interest as bio-based alternatives to petroleum-derived counterparts like poly(ethylene terephthalate) (PET). The polymerization of this compound with various diols can be achieved through melt polycondensation or enzymatic catalysis.

Conceptual Experimental Protocol:

This protocol is a generalized procedure adapted from the synthesis of other furan-based polyesters.

Materials:

-

This compound

-

Aliphatic diol (e.g., 1,4-butanediol, ethylene glycol)

-

Transesterification catalyst (e.g., zinc acetate, titanium(IV) isopropoxide)

-

Polycondensation catalyst (e.g., antimony(III) oxide)

-

Stabilizer (e.g., phosphoric acid)

Procedure:

-

Esterification: this compound and the diol are charged into a reactor equipped with a stirrer, a nitrogen inlet, and a distillation column. A transesterification catalyst is added. The mixture is heated under a nitrogen atmosphere to a temperature in the range of 180-220°C to initiate the transesterification reaction, with the removal of ethanol as a byproduct.

-

Polycondensation: After the theoretical amount of ethanol has been collected, the polycondensation catalyst and stabilizer are added. The temperature is gradually increased to 240-270°C, and a vacuum is slowly applied to facilitate the removal of the excess diol and promote the growth of the polymer chains. The reaction is continued until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

The resulting polyester is then extruded from the reactor and pelletized.

Enzymatic polymerization offers a greener alternative to traditional melt polycondensation, proceeding under milder reaction conditions. Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective catalysts for the polymerization of furan-based diesters.[2]

Conceptual Experimental Protocol:

Materials:

-

This compound

-

Aliphatic diol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

High-boiling point solvent (e.g., diphenyl ether) or solvent-free conditions

-

Molecular sieves (for water removal)

Procedure:

-

This compound, the diol, and the immobilized lipase are added to a reaction vessel. For solution polymerization, a high-boiling point solvent is also added. For bulk polymerization, the reaction is performed neat.

-

The reaction mixture is heated to a moderate temperature (typically 60-90°C) under a nitrogen atmosphere or reduced pressure to remove the ethanol byproduct.

-

The reaction is allowed to proceed for an extended period (24-72 hours) to achieve a high molecular weight.

-

The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Polyamides

The synthesis of polyamides from this compound involves the polycondensation reaction with diamines. This can be achieved through solution polymerization or interfacial polymerization.

Conceptual Experimental Protocol:

Materials:

-

This compound

-

Diamine (e.g., hexamethylenediamine, m-phenylenediamine)

-

Polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

-

Activating agent (for direct polycondensation from the diacid, not required for the diester)

-

Catalyst (optional, depending on the reactivity of the monomers)

Procedure:

-

The diamine is dissolved in the polar aprotic solvent in a reaction flask under a nitrogen atmosphere.

-

This compound is added to the solution, and the mixture is heated to a temperature in the range of 100-180°C.

-

The reaction is stirred for several hours, with the removal of ethanol as a byproduct.

-

The resulting polyamide solution is then poured into a non-solvent (e.g., water or methanol) to precipitate the polymer.

-

The polymer is collected by filtration, washed, and dried under vacuum.

Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides from this compound would typically involve a two-step process. First, the formation of a poly(amic acid) by reaction with a dianhydride, followed by chemical or thermal imidization. However, a more direct route would involve the synthesis of a diamine derived from 3,4-furandicarboxylic acid, which could then be reacted with a dianhydride. A conceptual workflow for the synthesis of a polyimide using a diamine derived from 3,4-furandicarboxylic acid is presented below.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of a polyimide using a diamine derived from this compound.

Properties of Polymers Derived from Furan-3,4-dicarboxylates

Quantitative data on polymers derived specifically from this compound is scarce in the literature. However, studies comparing polymers from different furan dicarboxylate isomers (2,5-, 2,4-, and 3,4-) provide valuable insights into the expected properties. The data presented below is largely based on polymers synthesized from the dimethyl ester of 3,4-furandicarboxylic acid, which is expected to have very similar properties to those derived from the diethyl ester.

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30614-77-8 | [3] |

| Molecular Formula | C10H12O5 | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| Boiling Point | 155 °C @ 13 mmHg | [3] |

| Density | 1.14 g/mL | [3] |

| Refractive Index | 1.47 | [3] |

Thermal Properties of Polyesters from Furan-3,4-dicarboxylate

The thermal properties of polyesters are significantly influenced by the isomeric position of the carboxyl groups on the furan ring. Polyesters from the 3,4-isomer are generally compared to those from the more common 2,5-isomer.

| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) | Reference |

| Poly(ethylene 3,4-furandicarboxylate) (from dimethyl ester) | ~85 | ~215 | ~350 | [4] |

| Poly(propylene 3,4-furandicarboxylate) (from dimethyl ester) | ~60 | ~170 | ~340 | [4] |

| Poly(butylene 3,4-furandicarboxylate) (from dimethyl ester) | ~35 | ~150 | ~355 | [4] |

Note: The data is based on studies of the dimethyl ester of 3,4-furandicarboxylic acid and provides an estimate for polymers derived from the diethyl ester.

Mechanical Properties of Polyesters from Furan-3,4-dicarboxylate

The mechanical properties of these polyesters are also expected to differ from their 2,5-isomer counterparts due to differences in chain packing and crystallinity.

| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(ethylene 3,4-furandicarboxylate) (from dimethyl ester) | 2.0 - 2.5 | 50 - 60 | 5 - 10 | [4] |

| Poly(butylene 3,4-furandicarboxylate) (from dimethyl ester) | 1.5 - 2.0 | 40 - 50 | 100 - 200 | [4] |

Note: The data is based on studies of the dimethyl ester of 3,4-furandicarboxylic acid and provides an estimate for polymers derived from the diethyl ester.

Experimental Workflows and Logical Relationships

The development of novel polymers from this compound follows a logical progression from monomer synthesis to polymer characterization.

Caption: General workflow for the development and characterization of polymers from this compound.

Conclusion

This compound is a promising, yet underexplored, bio-based monomer with the potential to yield a new family of sustainable polymers. Its asymmetrical structure offers a pathway to materials with properties distinct from those derived from the more common 2,5-furandicarboxylic acid. While further research is needed to fully elucidate the synthesis and properties of polymers derived specifically from the diethyl ester, the available data on analogous compounds suggests that these materials could offer a valuable combination of thermal stability, mechanical performance, and biodegradability. This guide provides a foundational resource for researchers and professionals interested in exploring the potential of this compound in the development of next-generation sustainable materials.

References

An In-depth Technical Guide to the Synthesis of Diethyl 3,4-Furandicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to Diethyl 3,4-furandicarboxylate and its derivatives. Furan cores are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis is crucial for the development of novel compounds. This document details established methodologies, including the Paal-Knorr synthesis and pathways from other furan precursors, supported by experimental protocols and quantitative data.

Synthesis of the Core Moiety: this compound

The synthesis of the central compound, this compound, can be approached through several strategic pathways. A common and effective method involves the esterification of the corresponding furan-3,4-dicarboxylic acid.

Esterification of Furan-3,4-dicarboxylic Acid

A straightforward method for preparing this compound is the direct esterification of furan-3,4-dicarboxylic acid with ethanol in the presence of an acid catalyst.

Reaction Pathway:

Figure 1: Esterification of Furan-3,4-dicarboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Materials: Furan-3,4-dicarboxylic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of furan-3,4-dicarboxylic acid (1 equivalent) in absolute ethanol (excess), a catalytic amount of concentrated sulfuric acid is slowly added.

-

The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound.

-

Quantitative Data:

| Product | Starting Material | Reagents | Yield | Physical Properties |

| This compound | Furan-3,4-dicarboxylic acid | Ethanol, H₂SO₄ (catalytic) | High | Boiling Point: 155 °C (13 mmHg)[1], Density: 1.14 g/mL[1], Refractive Index: 1.47[1] |

Spectroscopic Data:

While specific, publicly available spectra for this compound are limited, the expected signals in ¹H and ¹³C NMR would correspond to the ethoxycarbonyl groups and the furan ring protons.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives is often achieved using the Paal-Knorr furan synthesis, a powerful method for constructing the furan ring from a 1,4-dicarbonyl compound.

Paal-Knorr Synthesis of Diethyl 2,5-Dimethylfuran-3,4-dicarboxylate

A well-documented example is the synthesis of Diethyl 2,5-dimethylfuran-3,4-dicarboxylate from diethyl 2,3-diacetylsuccinate. This reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[2]

Reaction Pathway:

Figure 2: Paal-Knorr synthesis of a furan derivative.

Experimental Protocol: Synthesis of Diethyl 2,5-Dimethylfuran-3,4-dicarboxylate [2]

-

Materials: Diethyl 2,3-diacetylsuccinate, hydrochloric acid solution (0.4N), diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

Diethyl 2,3-diacetylsuccinate (243 mg, 0.94 mmol) is mixed with a 0.4N hydrochloric acid solution (3.3 mL).

-

The mixture is subjected to microwave heating under reflux for 2 hours.

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed, and the residue is purified by flash column chromatography (petroleum ether:ether = 5:1) to yield the product.

-

Quantitative Data:

| Product | Starting Material | Reagents & Conditions | Yield |

| Diethyl 2,5-dimethylfuran-3,4-dicarboxylate | Diethyl 2,3-diacetylsuccinate | 0.4N HCl, Microwave, 2 hours | 61%[2] |

Starting Material Characterization (Diethyl 2,3-diacetylsuccinate): [2]

-

¹H NMR (CDCl₃): δ 4.48 (1H, s), 4.16 (2H, q, J=7.1Hz), 2.41 (3H, s), 1.26 (3H, t, J=7.1Hz).

-

¹³C NMR (CDCl₃): δ 201.6, 167.2, 62.2, 58.0, 30.9, 14.1.

Alternative Synthetic Strategies

Synthesis from Dimethylmaleic Anhydride

An alternative route to the furan-3,4-dicarboxylate core involves a multi-step synthesis starting from dimethylmaleic anhydride. This pathway includes bromination, hydrolysis, intramolecular Mitsunobu reaction, and subsequent oxidation to form the furan ring.[3]

Workflow Diagram:

Figure 3: Synthesis of Furan-3,4-dicarboxylate Esters.

This method provides a versatile entry point to various esters of furan-3,4-dicarboxylic acid by choosing the appropriate alcohol during the esterification step.[3]

Conclusion

The synthesis of this compound and its derivatives can be effectively achieved through several established chemical transformations. The direct esterification of furan-3,4-dicarboxylic acid offers a straightforward route to the parent compound. For substituted derivatives, the Paal-Knorr synthesis, particularly with microwave assistance, provides an efficient method for constructing the furan ring from 1,4-dicarbonyl precursors. Alternative strategies, such as the multi-step synthesis from dimethylmaleic anhydride, offer additional pathways to this important class of heterocyclic compounds. The selection of the most appropriate synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. This guide provides the necessary foundational knowledge and experimental details to aid researchers in the successful synthesis of these valuable molecules.

References

A Technical Guide to the Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

For Researchers, Scientists, and Drug Development Professionals